

# Confirming PROTAC-Target Engagement: A Comparative Guide to Assays for TYK2

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## Compound of Interest

Compound Name: *PROTAC TYK2 degradation agent1*

Cat. No.: *B12399253*

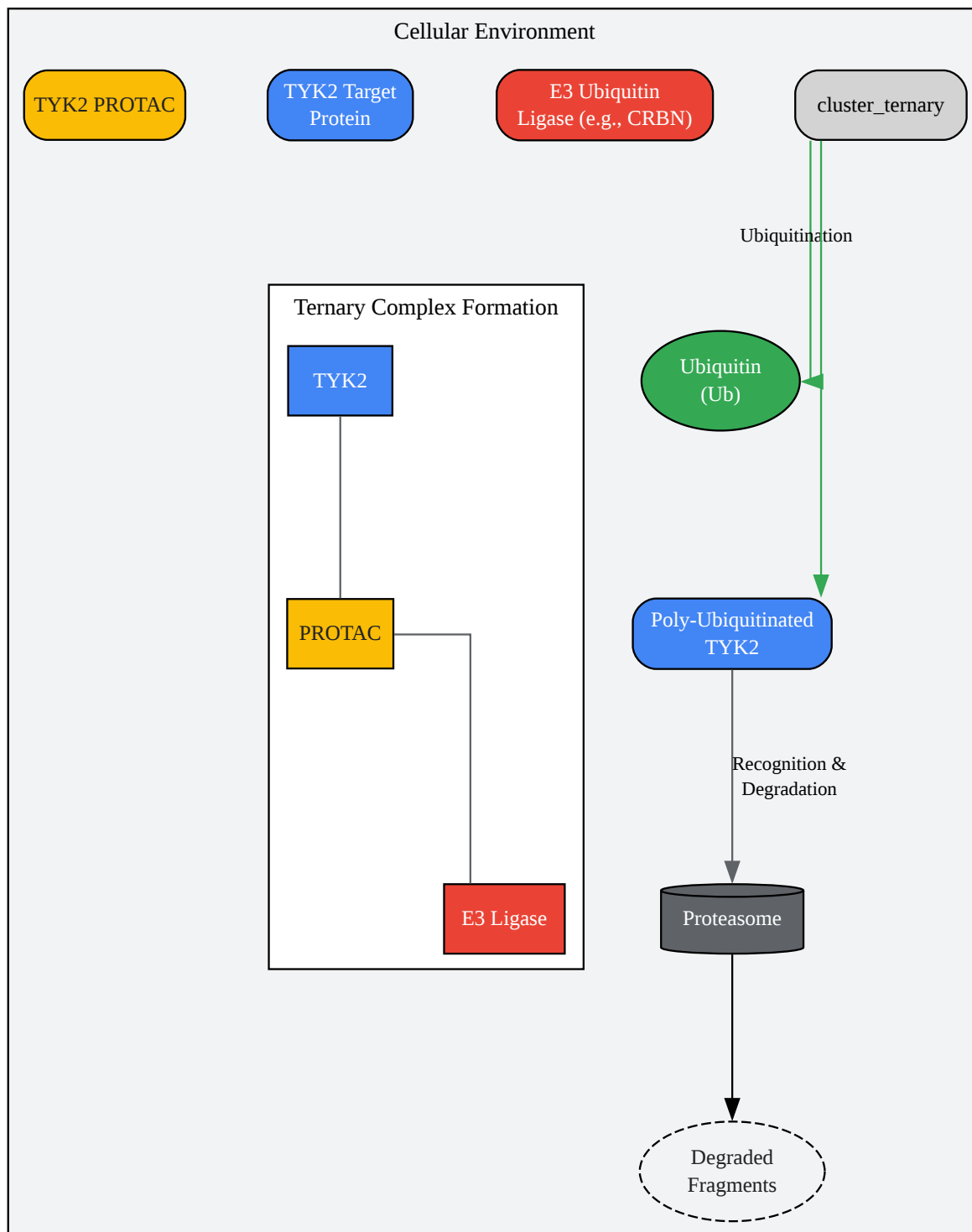
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The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention by inducing the degradation of disease-causing proteins. A critical step in the development of a PROTAC is the confirmation of its binding to the intended target protein within the cellular environment. This guide provides a comparative overview of key target engagement assays applicable to PROTACs targeting Tyrosine Kinase 2 (TYK2), a crucial mediator in inflammatory and autoimmune disease signaling.

## Introduction to PROTACs and TYK2 Target Engagement

PROTACs are heterobifunctional molecules designed to simultaneously bind a target protein (e.g., TYK2) and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. Verifying that the PROTAC molecule successfully engages with TYK2 is a foundational step for interpreting degradation data and establishing a clear structure-activity relationship (SAR). This guide compares four principal methodologies for quantifying this engagement: NanoBRET™, Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).



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**Figure 1:** General mechanism of PROTAC-mediated degradation of the TYK2 protein.

## Comparison of Target Engagement Assays

The selection of a target engagement assay depends on the specific question being addressed, such as whether the measurement needs to be in a live-cell context or if detailed binding kinetics are required. The following tables summarize the quantitative outputs and key characteristics of each method.

Disclaimer: The quantitative values presented in Table 1 are representative examples for illustrative purposes and are not derived from a single head-to-head study of one TYK2 PROTAC. They are intended to show the typical range and units of measurement for each assay based on data from various PROTAC studies.

Table 1: Quantitative Comparison of Target Engagement Assays

Assay Technology	Primary Output	Typical Value (Illustrative)	Key Advantages	Key Limitations
NanoBRET™	Intracellular IC <sub>50</sub> (nM)	15 - 200 nM	Live-cell, quantitative, high-throughput, measures intracellular binding.[1]	Requires genetic modification of target protein (NanoLuc-tagging).
CETSA	Cellular EC <sub>50</sub> (μM)	0.1 - 5 μM	Label-free, works in intact cells and tissues, confirms direct target binding.[2]	Lower throughput, less precise than biophysical methods, requires specific antibodies.
SPR	KD (nM), k <sub>a</sub> (M <sup>-1</sup> s <sup>-1</sup> ), k <sub>e</sub> (s <sup>-1</sup> )	5 - 100 nM	Label-free, real-time kinetics, measures binary and ternary complexes, calculates cooperativity.[3]	In vitro (biochemical), requires purified proteins, can be sensitive to aggregation.
ITC	KD (nM), ΔH, ΔS, n	10 - 250 nM	Label-free, in-solution "gold standard", provides full thermodynamic profile.	In vitro (biochemical), low throughput, requires large amounts of pure protein.[4]

## Experimental Methodologies

Detailed protocols are essential for reproducible and reliable results. Below are outlines for each of the discussed assays, tailored for a TYK2 PROTAC.

## NanoBRET™ Target Engagement Assay

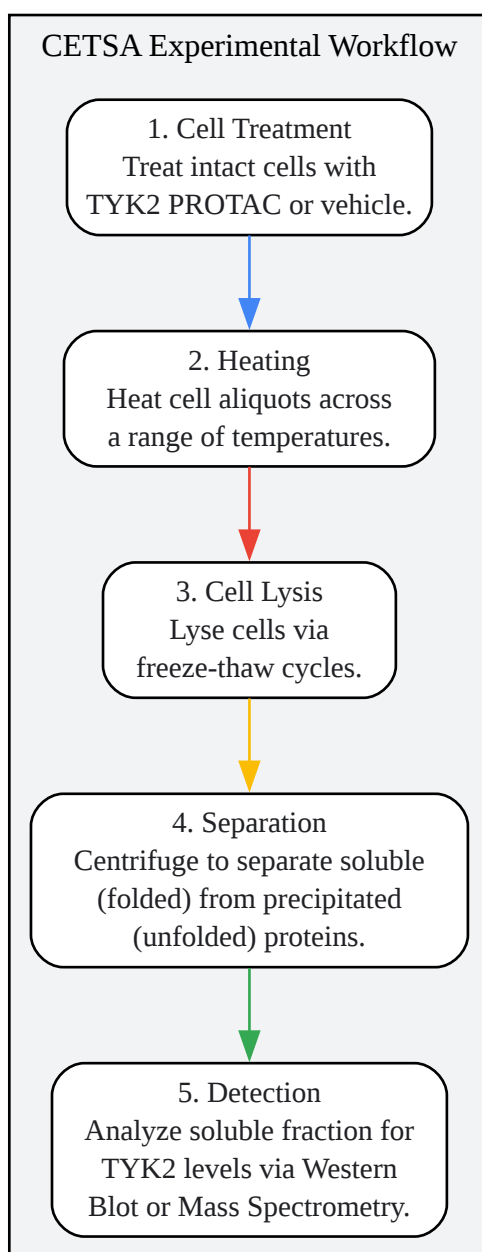
This assay measures the binding of a PROTAC to a NanoLuc® luciferase-tagged TYK2 protein in live cells by assessing competitive displacement of a fluorescent tracer.[\[1\]](#)[\[5\]](#)

### Protocol Outline:

- **Cell Preparation:** Transfect HEK293 cells with a vector expressing TYK2 fused to NanoLuc® luciferase. Culture the cells for 24 hours to allow for protein expression.
- **Assay Plating:** Harvest and resuspend the transfected cells in Opti-MEM medium. Seed the cells into a 96-well or 384-well white assay plate.
- **Compound and Tracer Addition:** Prepare serial dilutions of the TYK2 PROTAC. Add the PROTAC dilutions to the cells, followed by the addition of a specific, cell-permeable fluorescent tracer (e.g., NanoBRET™ Tracer K-10) at a pre-determined final concentration (e.g., 0.5 µM).[\[1\]](#)
- **Equilibration:** Incubate the plate for 2 hours at 37°C in a 5% CO<sub>2</sub> incubator to allow the binding to reach equilibrium.
- **Signal Detection:** Add the NanoBRET™ Nano-Glo® Substrate to the wells. Read the plate on a luminometer equipped with two filters to measure donor emission (~460nm) and acceptor emission (~618nm).
- **Data Analysis:** Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the IC<sub>50</sub> value.

## Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement by measuring the change in the thermal stability of TYK2 upon PROTAC binding in intact cells.[\[6\]](#)[\[7\]](#)



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**Figure 2:** A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol Outline:

- **Cell Culture and Treatment:** Culture a suitable cell line (e.g., Jurkat) to high density. Treat the cells with the TYK2 PROTAC at various concentrations or a vehicle control for 1-2 hours.

- **Thermal Challenge:** Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at different temperatures (e.g., 40°C to 64°C gradient) for 3 minutes, followed by cooling for 3 minutes at room temperature.
- **Lysis:** Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a water bath.
- **Clarification:** Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
- **Quantification:** Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the levels of soluble TYK2 using Western blotting with a specific anti-TYK2 antibody.
- **Data Analysis:** Quantify the band intensities from the Western blot. Plot the percentage of soluble TYK2 relative to the unheated control against the temperature to generate melting curves. A shift in the melting temperature ( $T_m$ ) indicates target engagement. To determine an  $EC_{50}$ , treat cells with a dose-response of the PROTAC and heat all samples at a single, optimized temperature (e.g., 52°C) to plot the amount of stabilized protein against compound concentration.

## Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free kinetic data on the binding of the PROTAC to TYK2 and the E3 ligase, and can be used to measure the formation and stability of the ternary complex.[8][9]

### Protocol Outline:

- **Chip Preparation:** Immobilize a high-quality, purified E3 ligase complex (e.g., biotinylated VHL complex) onto a streptavidin-coated sensor chip.
- **Binary Interaction Analysis (PROTAC to E3):** Inject serial dilutions of the TYK2 PROTAC over the E3 ligase surface to measure the binary binding kinetics ( $k_a$ ,  $k_e$ ) and affinity (KD).
- **Binary Interaction Analysis (PROTAC to TYK2):** Immobilize purified TYK2 protein on a separate sensor chip channel. Inject serial dilutions of the PROTAC to determine its binary binding affinity for the target.

- **Ternary Complex Analysis:** Prepare solutions containing a fixed, near-saturating concentration of the TYK2 protein mixed with serial dilutions of the PROTAC. Inject these mixtures over the immobilized E3 ligase surface.
- **Data Analysis:** Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir for binary, steady-state affinity for ternary) to determine kinetic and affinity constants. Calculate the cooperativity factor ( $\alpha = \text{Binary KD} / \text{Ternary KD}$ ) to understand the stability of the ternary complex.<sup>[10]</sup>

## Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the PROTAC-TYK2 interaction.

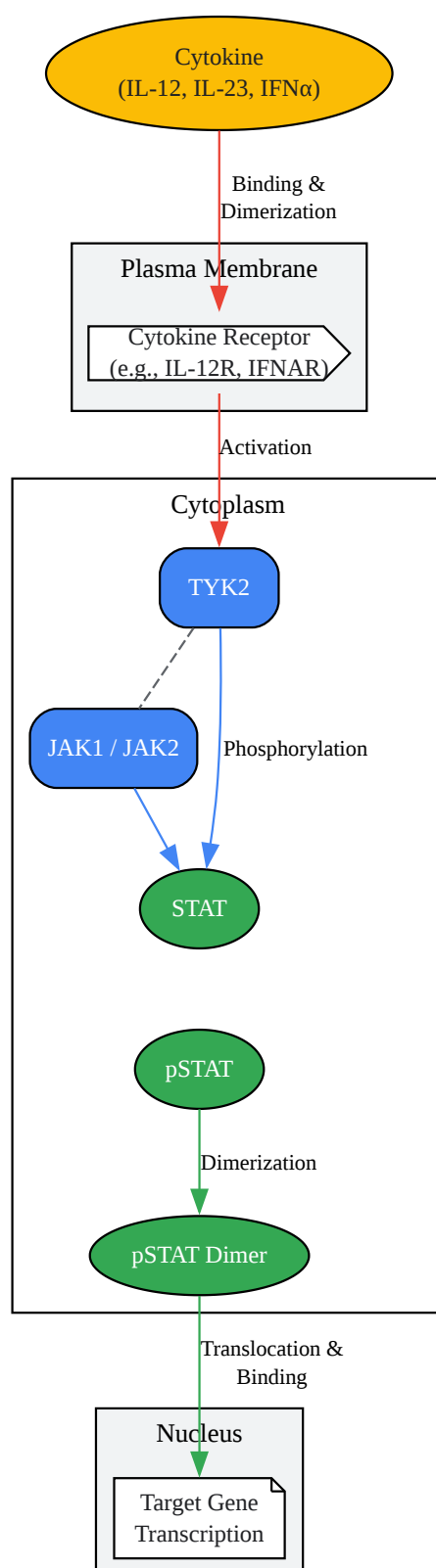
Protocol Outline:

- **Sample Preparation:** Prepare solutions of purified TYK2 protein and the TYK2 PROTAC in the same, precisely matched buffer (e.g., PBS with 2% DMSO). The protein is placed in the sample cell and the PROTAC (at 10-20x higher concentration) is loaded into the titration syringe.
- **Instrument Setup:** Set the instrument to the desired temperature (e.g., 25°C).
- **Titration:** Perform a series of small, timed injections of the PROTAC solution into the protein-containing sample cell.
- **Data Acquisition:** The instrument records the heat change after each injection. The raw data appears as a series of peaks corresponding to each injection.
- **Data Analysis:** Integrate the area under each peak to determine the heat change per injection. Plot this heat change against the molar ratio of PROTAC to TYK2. Fit this binding isotherm to a suitable model to directly calculate the binding affinity (KD), stoichiometry (n), and enthalpy ( $\Delta H$ ) of the interaction.

## TYK2 Signaling Pathway



Understanding the biological context of TYK2 is crucial for interpreting the downstream consequences of PROTAC-mediated degradation. TYK2 is a key component of the JAK-STAT signaling pathway, which is activated by cytokines like IL-12, IL-23, and Type I Interferons.



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**Figure 3:** Simplified TYK2 signaling cascade within the JAK-STAT pathway.

## Conclusion

Confirming target engagement is a non-negotiable step in the validation of a TYK2 PROTAC. Each assay offers a unique lens through which to view the PROTAC-target interaction. NanoBRET™ and CETSA provide crucial data on target binding within a physiological cellular context, confirming that the PROTAC can reach and bind TYK2 in its native environment. In contrast, SPR and ITC offer high-resolution, in vitro biophysical data, essential for understanding the precise kinetics, thermodynamics, and cooperativity that drive the formation of the productive ternary complex. A multi-assay approach, leveraging the strengths of both cellular and biophysical methods, provides the most comprehensive understanding of a PROTAC's mechanism of action and is essential for guiding the optimization of potent and selective TYK2-degrading therapeutics.

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